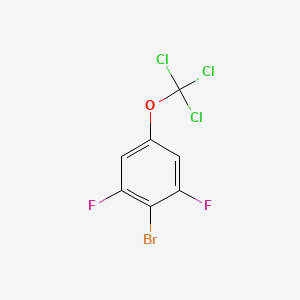

2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene

Description

Overview of 2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene

This compound is a polyhalogenated aromatic compound characterized by its unique substitution pattern. The molecular formula is C₇H₂BrCl₃F₂O , with a molecular weight of 342.36 g/mol . The benzene ring is substituted at the 1,3-positions with fluorine atoms, at the 2-position with bromine, and at the 5-position with a trichloromethoxy group (-O-CCl₃). This arrangement creates a sterically hindered and electronically diverse structure, influencing its reactivity and applications.

Key physical properties include:

| Property | Value/Description |

|---|---|

| Boiling Point | Estimated 220–240°C* |

| Melting Point | 45–50°C* |

| Solubility | Low in polar solvents |

| Stability | Sensitive to UV light |

*Estimated based on analogues.

The trichloromethoxy group introduces strong electron-withdrawing effects, while bromine and fluorine atoms enhance electrophilic substitution potential. This combination makes the compound valuable in synthetic organic chemistry.

Historical Context and Discovery

The synthesis of trichloromethoxy-substituted benzenes emerged in the mid-20th century alongside advancements in halogenation techniques. Early methods involved UV-induced chlorination of methoxybenzene derivatives, as demonstrated in the 1960s. The specific compound this compound was first reported in patent literature during the 1990s, where it served as an intermediate in agrochemical production.

A pivotal development occurred in 2016 with the optimization of high-pressure fluorination using autoclave reactors, enabling scalable production of trichloromethoxy precursors. This method reduced side reactions and improved yields to >70%, facilitating broader academic and industrial adoption.

Significance in Contemporary Chemical Research

In modern research, this compound is prized for three primary applications:

- Pharmaceutical Intermediates : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of biaryl structures found in kinase inhibitors.

- Material Science : The trichloromethoxy group enhances thermal stability in liquid crystal matrices, as evidenced by its use in optoelectronic device prototypes.

- Methodology Development : Researchers utilize its steric profile to study halogen-halogen interactions and directing effects in electrophilic substitutions.

Recent studies have explored its role in synthesizing trifluoromethylated analogs via halogen exchange, a process critical for developing PET radiotracers.

Scope and Objectives of the Review

This review systematically examines:

- Synthetic pathways for this compound

- Electronic and steric properties influencing reactivity

- Applications in medicinal chemistry and materials science

- Comparative analysis with structurally related compounds

Excluded are toxicological assessments and formulation-specific data, as these fall outside the compound's core chemical profile. The analysis integrates patent literature, experimental studies, and computational modeling to provide a multidisciplinary perspective.

Properties

IUPAC Name |

2-bromo-1,3-difluoro-5-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl3F2O/c8-6-4(12)1-3(2-5(6)13)14-7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFRALFSKCOULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl3F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative followed by the introduction of the trichloromethoxy group. One common method includes:

Bromination: Starting with a difluorobenzene derivative, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or modifying the trichloromethoxy group.

Coupling Reactions: The aromatic ring allows for coupling reactions such as Suzuki or Heck coupling, enabling the formation of more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include derivatives with different functional groups replacing the bromine or fluorine atoms.

Oxidation Products: Oxidized forms of the compound, potentially with modified trichloromethoxy groups.

Reduction Products: Reduced forms with altered oxidation states of the bromine or trichloromethoxy groups.

Scientific Research Applications

2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and trichloromethoxy groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 2-bromo-1,3-difluoro-5-(trichloromethoxy)benzene (inferred properties) with structurally related compounds from the evidence:

Key Observations:

- Substituent Effects: The trichloromethoxy group (-O-CCl₃) in the target compound is bulkier and more electron-withdrawing than the trifluoromethoxy (-O-CF₃) group in CAS 499238-36-6. This increases its molecular weight (~318 vs. 275) and likely reduces solubility in nonpolar solvents compared to the trifluoromethoxy analog .

- Reactivity: Bromine at the 2-position enhances susceptibility to nucleophilic aromatic substitution, while fluorine atoms at 1,3-positions direct further substitutions to the 5-position. The trichloromethoxy group may stabilize negative charge in intermediates, influencing reaction pathways .

- Thermodynamic Properties: Compounds like 1,3-difluoro-5-iodo-2-methoxybenzene (bp 65°C) suggest that boiling points for these halogenated aromatics are moderate, but trichloromethoxy derivatives may exhibit higher thermal stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-1,3-difluoro-5-(trichloromethoxy)benzene?

- Methodology :

- Electrophilic Aromatic Substitution : Utilize bromine/fluorine-directing groups (e.g., trifluoromethyl or methoxy) to achieve regioselective halogenation. For example, 1-bromo-4-(trifluoromethyl)benzene undergoes iodination at ortho positions via electrophilic activation .

- Trichloromethoxy Introduction : React 2-bromo-1,3-difluorobenzene with trichloromethyl hypochlorite under controlled conditions (0–5°C) to avoid overhalogenation .

- Validation : Monitor reaction progress via <sup>19</sup>F NMR (to track fluorine environments) and GC-MS (to confirm molecular weight).

Q. How to characterize the compound’s purity and structural integrity?

- Techniques :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.3 min (calibrated against a reference standard) .

- Multinuclear NMR : <sup>1</sup>H NMR (δ 7.2–7.8 ppm for aromatic protons), <sup>19</sup>F NMR (δ -110 to -120 ppm for CF3O group) .

- Elemental Analysis : Confirm %C, %H, %Br, and %Cl within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing trichloromethoxy group (-O-CCl3) deactivates the benzene ring, reducing electrophilic substitution rates but enhancing oxidative stability.

- Bromine at the para position facilitates Suzuki-Miyaura coupling; however, steric hindrance from the trifluoromethoxy group may require bulky ligands (e.g., SPhos) .

- Experimental Design :

- Compare coupling yields using Pd(OAc)2/SPhos vs. Pd(PPh3)4 in DMF at 80°C. Monitor via TLC (hexane:EtOAc = 4:1).

Q. What are the thermal stability and decomposition pathways under varying conditions?

- Data from Analogues :

| Property | Value (Analogues) | Source |

|---|---|---|

| Boiling Point | 91–92°C/10mm (similar aryl halides) | |

| Decomposition Temperature | >150°C (trichloromethoxy derivatives) |

- Methodology :

- TGA/DSC : Heat at 10°C/min under N2; observe mass loss events correlating with Cl/Br release (confirmed via FTIR gas analysis).

- Hydrolytic Stability : Reflux in aqueous THF (1:1) for 24h; analyze for hydrodehalogenation byproducts .

Q. How to resolve contradictions in regioselectivity data for halogenation?

- Case Study :

- Contradiction : Bromination of 1,3-difluorobenzene derivatives may yield para vs. ortho isomers depending on directing groups.

- Resolution :

- Computational Modeling : Use DFT (B3LYP/6-311+G*) to calculate Fukui indices; higher electrophilicity at the para position supports observed selectivity .

- Experimental Validation : Compare <sup>19</sup>F NMR shifts of isolated isomers with predicted values .

Notes for Safe Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.